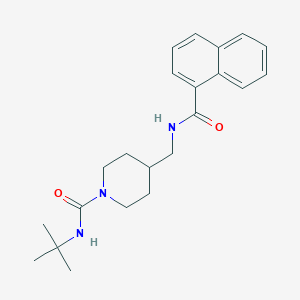
4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a derivative of piperidine with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthamido group attached to a tert-butyl piperidine core. Its molecular formula is C17H22N2O with a molar mass of approximately 286.37 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O |
| Molar Mass | 286.37 g/mol |
| Functional Groups | Piperidine, Amide, Naphthalene |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in pain perception and inflammation.
Key Mechanisms:
- NLRP3 Inflammasome Inhibition : Recent studies have demonstrated that related piperidine derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can reduce the release of pro-inflammatory cytokines such as IL-1β, which is significant in conditions like autoimmune diseases and chronic inflammation .
- Analgesic Activity : The compound may exhibit analgesic properties by modulating pain pathways, potentially through TRPV1 receptor antagonism, which has been observed in related compounds .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological effects of this compound on cell lines. For example:
- Cell Viability Assays : Compounds were tested for cytotoxicity using MTT assays, revealing dose-dependent effects on cell viability.
- Inflammatory Response : The ability to inhibit IL-1β release was measured using ELISA assays in differentiated THP-1 macrophages stimulated with LPS/ATP .
Table 1: Summary of Biological Assays
| Assay Type | Result Type | Observations |
|---|---|---|
| Cytotoxicity (MTT Assay) | Cell Viability (%) | Decreased viability at high doses |
| IL-1β Release (ELISA) | % Inhibition | Significant inhibition at 10 µM |
| Pyroptosis (LDH Release) | % Pyroptosis Decrease | Notable reduction in pyroptotic cells |
Case Studies
Several studies have highlighted the potential therapeutic applications of this class of compounds:
- Inflammatory Diseases : A study investigated the effects of piperidine derivatives on chronic inflammatory models, showing reduced symptoms in animal models treated with these compounds .
- Pain Management : Another case study focused on the analgesic effects in neuropathic pain models, where the compound demonstrated significant pain relief compared to controls .
特性
IUPAC Name |
N-tert-butyl-4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,3)24-21(27)25-13-11-16(12-14-25)15-23-20(26)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,16H,11-15H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLWIVILOHCAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














